N-2-biphenylyl-2-phenylbutanamide
Overview
Description
N-2-biphenylyl-2-phenylbutanamide is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.162314293 g/mol and the complexity rating of the compound is 381. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibition and Pharmaceutical Uses
N-2-biphenylyl-2-phenylbutanamide derivatives, especially biphenyl-based compounds, have been noted for their significance in clinical treatments of hypertension and inflammation. A study found that certain biphenyl ester derivatives exhibit significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These activities were confirmed through computational molecular docking studies, indicating potential pharmaceutical applications (Kwong et al., 2017).
Neuroprotective and Anticonvulsant Effects
N-substituted benzothiazol-2-yl amides, including derivatives of this compound, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. For instance, one derivative displayed promising neuroprotective effects by lowering levels of specific markers, suggesting its potential as an effective anticonvulsant with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Fluorescent Probes in Organic Solvents
This compound derivatives have been utilized in developing fluorescent probes for temperature monitoring in organic solvents. Their temperature-dependent emission spectra offer a non-intrusive method for measuring temperatures with precision, highlighting their applicability in scientific and industrial processes (Lou, Hatton, & Laibinis, 1997).
Lipoxygenase Inhibition
Derivatives of this compound, specifically N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, have been synthesized and shown to exhibit lipoxygenase inhibitory activities. This suggests their potential application in treating diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).
Antiproliferative Properties in Cancer Research
The compound N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of this compound, has shown better antiproliferative properties against specific cancer cells than its parent compound. Research indicates its increased water solubility and sustained release in polymeric micelle formulations, enhancing its therapeutic effectiveness in cancer treatment (Marcos et al., 2018).
Properties
IUPAC Name |
2-phenyl-N-(2-phenylphenyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-2-19(17-11-5-3-6-12-17)22(24)23-21-16-10-9-15-20(21)18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILUKREGGQUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.